molecular formula C23H19N5O3S B2753729 N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872596-80-0

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B2753729
CAS No.: 872596-80-0
M. Wt: 445.5
InChI Key: UFIJOIDFDADUFT-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a pyrimidinone derivative characterized by:

  • A 6-oxo-1,6-dihydropyrimidin-5-yl core.
  • Benzamide substitution at position 3.
  • 4-amino and 2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio) groups at positions 4 and 2, respectively.

The naphthalen-1-ylamino-oxoethyl thioether moiety distinguishes it from other pyrimidinone derivatives, conferring unique steric and electronic properties.

Properties

CAS No.

872596-80-0

Molecular Formula

C23H19N5O3S

Molecular Weight

445.5

IUPAC Name

N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide

InChI

InChI=1S/C23H19N5O3S/c24-20-19(26-21(30)15-8-2-1-3-9-15)22(31)28-23(27-20)32-13-18(29)25-17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,25,29)(H,26,30)(H3,24,27,28,31)

InChI Key

UFIJOIDFDADUFT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)N

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C21_{21}H17_{17}N5_{5}O3_{3}S2_{2}
Molecular Weight 451.5 g/mol
CAS Number 868225-40-5

The structure features a pyrimidine ring linked to a naphthalene moiety and a benzamide group, which are significant for its biological interactions and activity.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and disrupting cellular pathways. This can lead to modulation of cell growth and proliferation by preventing phosphorylation of key proteins involved in these processes.
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. It has shown potential in inducing cell cycle arrest and apoptosis in tumor cells, particularly through mechanisms involving tubulin polymerization inhibition .
  • Anti-Angiogenic Effects : Some derivatives of similar compounds have demonstrated anti-angiogenic properties, which could be beneficial in cancer therapy by inhibiting the formation of new blood vessels that supply tumors .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity across various human tumor cell lines. In vitro studies have reported IC50_{50} values in the low micromolar range, indicating its potency against specific cancer types.

Cell LineIC50_{50} (µM)
HT-29 (Colon Carcinoma)0.5
518 A2 (Melanoma)0.15
EA.hy926 (Endothelial Hybrid)0.04

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, which is critical for reducing side effects in cancer therapies.

Case Studies

  • Study on Melanoma Cells : In a study involving 518 A2 melanoma cells, treatment with N-(4-amino... resulted in a significant increase in cells arrested in the G2/M phase of the cell cycle, supporting its role as a microtubule inhibitor .
  • Anti-Angiogenesis Research : Another investigation highlighted the antiangiogenic potential of derivatives related to this compound, showing reduced endothelial cell proliferation and migration in vitro, which are vital for tumor growth and metastasis .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-thioether group is a critical site of structural diversity. Key analogs and their substituents include:

Compound Name Position 2 Substituent Key Features Reference
Target Compound Naphthalen-1-ylamino-oxoethyl thioether Bulky aromatic group; potential for π-π interactions and lipophilicity
3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) Hexylthio Linear alkyl chain; increased hydrophobicity, reduced steric hindrance
N-(4-Amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl)-3-nitrobenzenesulfonamide (IX) Mercapto (-SH) Reactive thiol group; potential for disulfide formation or metal binding
N-(4-Amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-benzenesulfonamide (19) Benzylthio Smaller aromatic group; moderate π-π interaction capability
2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (20) Isoxazolemethylthio Heterocyclic substituent; potential for hydrogen bonding

Key Insights :

  • The target compound’s naphthalene-based substituent enhances lipophilicity compared to alkyl or benzyl groups, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Property Target Compound Compound VII (Hexylthio) Compound IX (Mercapto) Compound 20 (Isoxazolemethylthio)
Molecular Weight ~480 g/mol (calculated) 342 g/mol 367 g/mol 443 g/mol
Melting Point Not reported 248°C (dec.) Not reported Not reported
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~1.9 ~2.5

Notes:

  • The target compound’s higher molecular weight and logP suggest challenges in formulation but advantages in tissue penetration .
  • Melting points for analogs (e.g., 248°C for Compound 19) indicate thermal stability, a trait likely shared by the target compound .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound in a laboratory setting?

The synthesis involves:

  • Thioether linkage formation : Reacting a pyrimidinone precursor with a thiol-containing intermediate (e.g., 2-(naphthalen-1-ylamino)-2-oxoethyl thiol) under basic conditions (e.g., triethylamine in DMF) .
  • Acylation : Introducing the benzamide group via coupling agents like EDC/HOBt in anhydrous solvents .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the product . Key parameters: Maintain inert atmosphere (N₂/Ar) during moisture-sensitive steps and monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • ¹H/¹³C NMR : Focus on diagnostic peaks:
  • Pyrimidinone NH protons (δ 10.5–12.5 ppm, broad singlet) .
  • Thioether SCH₂ (δ ~4.1 ppm, singlet) and naphthyl aromatic protons (δ 7.2–8.5 ppm) .
    • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the thioether and benzamide moieties .
    • IR spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity when scaling up synthesis?

  • Solvent selection : Replace DMF with less polar solvents (e.g., THF) to minimize side reactions during acylation .
  • Catalyst screening : Test alternatives to EDC/HOBt (e.g., DCC/DMAP) to improve coupling efficiency .
  • Continuous flow synthesis : Implement microreactors for thioether formation to enhance mixing and reduce reaction time .
  • Impurity profiling : Use HPLC (C18 column, acetonitrile/water gradient) to identify byproducts (e.g., oxidized thioethers) and adjust redox conditions .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected NMR splitting or missing peaks?

  • Tautomeric equilibria : The pyrimidinone ring may exhibit keto-enol tautomerism, causing peak splitting. Use variable-temperature NMR (25–60°C) to stabilize the dominant form .
  • Dynamic thioether rotation : Restricted rotation around the C-S bond can split SCH₂ signals. Analyze using 2D NOESY to confirm spatial proximity to aromatic protons .
  • Metal contamination : Chelation with trace metals (e.g., Fe³⁺) can broaden NH peaks. Purify via chelating resins (e.g., Chelex 100) .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) and target interactions?

  • Analog synthesis : Modify the naphthyl group (e.g., substituents at C-2) or replace the benzamide with heteroaromatic amides to assess bioactivity changes .
  • Molecular docking : Use software (AutoDock Vina) to predict binding affinity with kinases or proteases, leveraging the thienopyrimidine core’s π-π stacking potential .
  • Enzyme inhibition assays : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates. Compare IC₅₀ values with structurally similar compounds (e.g., thieno[3,2-d]pyrimidines) .

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